(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Catalog No.
S1935399
CAS No.
804482-50-6
M.F
C21H19Cl4P
M. Wt
444.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3,3,3-Trichloropropyl)triphenylphosphonium chlori...

CAS Number

804482-50-6

Product Name

(3,3,3-Trichloropropyl)triphenylphosphonium chloride

IUPAC Name

triphenyl(3,3,3-trichloropropyl)phosphanium;chloride

Molecular Formula

C21H19Cl4P

Molecular Weight

444.2 g/mol

InChI

InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1

InChI Key

CVLBDGPLEYFDOR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (CAS 804482-50-6) is a highly specialized Wittig reagent precursor utilized primarily for the stereoselective construction of complex conjugated π-systems. By generating a reactive 3,3,3-trichloropropyl-1-triphenylphosphorane ylide upon deprotonation, this compound enables the direct conversion of aldehydes into trichloromethylated (Z)-olefins. These intermediates serve as latent alkynes, facilitating the downstream synthesis of (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. From a procurement perspective, this stable phosphonium salt is prioritized when synthetic routes require high atom economy, rigorous (Z)-stereocontrol, and the avoidance of light-sensitive or highly volatile alkynyl halide intermediates typical of traditional cross-coupling methodologies [1].

Substituting (3,3,3-Trichloropropyl)triphenylphosphonium chloride with standard alkyne-generating systems, such as the Corey-Fuchs reagent (CBr4/PPh3) or standard Sonogashira cross-coupling precursors, frequently leads to route inefficiencies and stereochemical failures. While Corey-Fuchs protocols successfully generate terminal alkynes, they require multiple steps to construct conjugated enynes and offer poor control over (Z)-olefin geometry. Furthermore, standard palladium-catalyzed cross-couplings rely on light-sensitive alkynyl halides and require orthogonal protection strategies if multiple acetylenic functions are present. The 3,3,3-trichloropropyl moiety acts as a 'latent acetylene,' remaining inert during intermediate synthetic steps and allowing for the late-stage, stereospecific unmasking of the alkyne or diene without the need for heavy-metal catalysis or complex protecting group manipulations [1].

High-Yield Synthesis of (Z,Z)-Chlorodienes via Latent Intermediates

For the synthesis of complex dienes, (3,3,3-Trichloropropyl)triphenylphosphonium chloride provides a highly efficient pathway via a latent trichloromethylated (Z)-olefin intermediate. When this intermediate is subjected to the Cr[II] vinylidene carbenoid method, it produces (Z,Z)-chlorodienes in yields of up to 80%. In contrast, traditional stepwise approaches using palladium-catalyzed cross-coupling of vinyl halides often suffer from lower overall throughput due to the instability of the requisite alkynyl halides and the difficulty of maintaining strict (Z,Z)-geometry across multiple catalytic cycles [1].

Evidence DimensionYield of (Z,Z)-chlorodiene synthesis
Target Compound Data80% yield of (Z,Z)-chlorodiene from the (Z)-olefin intermediate
Comparator Or BaselineStepwise palladium-catalyzed cross-coupling
Quantified DifferenceAchieves 80% yield in a stereospecific manner without requiring light-sensitive alkynyl halides
ConditionsCr[II] vinylidene carbenoid methodology applied to the Wittig adduct

Buyers synthesizing complex diene-containing APIs or natural products can achieve higher throughput and avoid the handling of unstable intermediates.

Avoidance of Light-Sensitive and Volatile Intermediates

Standard protocols for synthesizing 1,3-enynes and 1,3-diynes frequently rely on the generation and isolation of alkynyl bromides or iodides, which are notoriously light-sensitive and prone to degradation during scale-up. (3,3,3-Trichloropropyl)triphenylphosphonium chloride circumvents this by utilizing a Wittig reaction to install a trichloropropyl group as a 'latent acetylene.' This intermediate is highly stable, allowing for subsequent synthetic transformations without the need for specialized handling or protection of a free alkyne, thereby significantly improving processability and overall atom economy compared to traditional Corey-Fuchs or Sonogashira sequences [1].

Evidence DimensionIntermediate stability and handling requirements
Target Compound DataGenerates bench-stable trichloromethylated (Z)-olefins (latent alkynes)
Comparator Or BaselineAlkynyl halides (e.g., from Corey-Fuchs)
Quantified DifferenceEliminates the need for dark-room handling and complex protection/deprotection steps
ConditionsMulti-step synthesis of conjugated poly-yne or enyne systems

Reduces manufacturing complexity and product loss associated with the degradation of light-sensitive intermediates during scale-up.

Chemoselectivity in Poly-Acetylenic Syntheses

In the total synthesis of molecules with multiple acetylenic functions, such as histrionicotoxin or leustroduscin H, traditional SN2 reactions with acetylene followed by organocopper coupling are often inefficient due to competing side reactions. (3,3,3-Trichloropropyl)triphenylphosphonium chloride solves this by masking the reactive alkyne as a trichloropropyl moiety. This latent functionality remains inert while other acetylenic or sensitive groups are manipulated, and is only unmasked to the alkyne or diene at a late stage using base (e.g., DBU) or metalation. This orthogonal reactivity eliminates the need for redundant protecting group operations required by standard terminal alkyne precursors [1].

Evidence DimensionChemoselectivity in the presence of multiple alkynes
Target Compound DataInert latent alkyne (trichloropropyl group) allows orthogonal transformations
Comparator Or BaselineStandard terminal alkynes or TMS-protected alkynes
Quantified DifferenceBypasses the need for sequential protection/deprotection of competing acetylenic sites
ConditionsTotal synthesis of poly-acetylenic natural products (e.g., histrionicotoxin)

Streamlines the synthetic route of complex APIs by reducing the total number of steps dedicated to protecting group management.

Cost-Efficacy and Scalability vs. Bromide Analogs

When selecting a phosphonium salt for latent alkyne installation, the chloride salt, (3,3,3-Trichloropropyl)triphenylphosphonium chloride, offers a distinct manufacturability advantage over its bromide counterpart. Research indicates that the synthesis of the chloride variant can be achieved without requiring purification for any of the intermediate steps, whereas the bromide analog is significantly more expensive to produce. For industrial procurement, specifying the chloride salt ensures identical Wittig reactivity and downstream performance while lowering the overall raw material cost and simplifying the supply chain [1].

Evidence DimensionPrecursor cost-efficiency and synthetic scalability
Target Compound Data(3,3,3-Trichloropropyl)triphenylphosphonium chloride (1-Cl) synthesized without intermediate purification
Comparator Or Baseline(3,3,3-Trichloropropyl)triphenylphosphonium bromide (1-Br)
Quantified DifferenceThe chloride salt avoids the higher costs and purification bottlenecks associated with the bromide analog
ConditionsReagent preparation and scale-up

Allows procurement teams to secure the necessary Wittig reactivity at a lower cost profile by selecting the optimal halide salt.

Stereocontrolled Synthesis of Conjugated Diene APIs

Ideal for manufacturing pharmaceutical intermediates that require strict (Z,Z)-1-chloro-1,3-diene or (Z)-1,3-enyne geometries. Utilizing this reagent avoids the isomeric mixtures common with generic olefination, directly improving the yield of the target isomer [1].

Scale-Up of Poly-Yne Natural Products (e.g., Histrionicotoxin)

Where multiple acetylenic groups are present, this reagent provides a latent alkyne that survives intermediate transformations, streamlining the total synthesis by eliminating redundant protection and deprotection steps[1].

Light-Independent Manufacturing Workflows

Suitable for industrial environments where the use of light-sensitive alkynyl halides (typical in Sonogashira couplings) would cause unacceptable yield losses or require expensive dark-room infrastructure[1].

Cost-Optimized Wittig Reagent Procurement

For pilot-plant scale operations requiring a trichloropropyl ylide, the chloride salt is the preferred procurement choice over the bromide analog due to its streamlined, purification-free upstream synthesis, which lowers overall raw material costs [1].

Dates

Last modified: 08-16-2023

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